molecular formula C11H17N5 B11738380 N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11738380
M. Wt: 219.29 g/mol
InChI Key: FBWRDXQCEBCPRD-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The compound is substituted with a methyl group at the 1-position of one pyrazole and a propyl group at the 1-position of the other.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-3-6-16-8-5-11(14-16)12-9-10-4-7-15(2)13-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,12,14)

InChI Key

FBWRDXQCEBCPRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G protein-coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Research Implications and Gaps

  • Further studies could explore the target compound’s pharmacological profile.
  • Synthetic Optimization : The low yield (17.9%) reported for cyclopropyl-pyridine analogues highlights the need for improved catalytic systems or alternative routes for bis-pyrazole derivatives.

Biological Activity

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

PropertyValue
Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name This compound
Canonical SMILES CCCN1C=NN(C=C1)C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, such as p38 MAPK and MK2, which are crucial in the signaling and synthesis of pro-inflammatory cytokines like TNF-alpha .
  • Neuroprotective Effects : In vitro studies indicate that this compound may protect neuronal cells from oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, the compound effectively reduced the release of TNF-alpha and inhibited intracellular phosphorylation of HSP27, demonstrating its potential as a therapeutic agent against neuroinflammation .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In assays against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), it exhibited notable antiproliferative effects. For instance, one study reported a growth inhibition percentage of 54.25% against HepG2 cells . The structure–activity relationship (SAR) analysis revealed that modifications at the pyrazole ring significantly influenced its cytotoxicity.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a preclinical model of Alzheimer's disease, this compound was administered to mice subjected to LPS injections. The results demonstrated a reduction in microglial activation and astrocyte proliferation, supporting its use as a neuroprotective agent in neurodegenerative diseases .

Case Study 2: Antitumor Activity Assessment

A series of derivatives based on this compound were tested for their anticancer activity using an MTT assay on multiple tumor cell lines. Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing over 90% inhibition in specific cancer types. Notably, the introduction of different substituents on the pyrazole rings led to enhanced activity against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) .

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